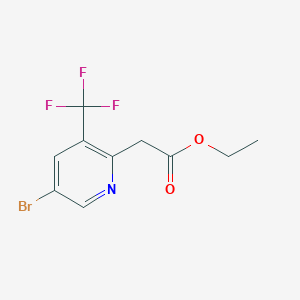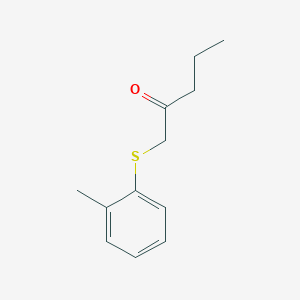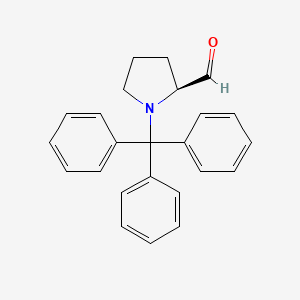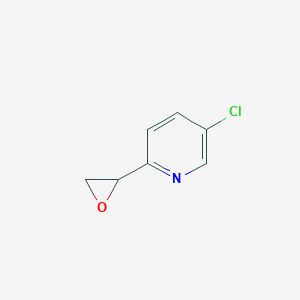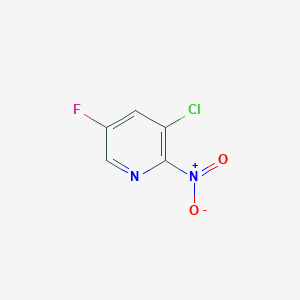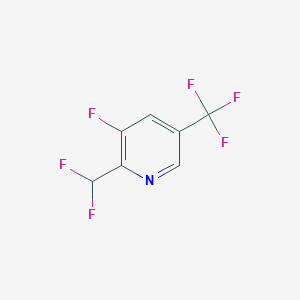
2-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered significant attention in various fields of research due to its unique chemical properties. The incorporation of fluorine atoms into the pyridine ring enhances the compound’s lipophilicity, metabolic stability, and bioavailability, making it a valuable candidate in medicinal and agricultural chemistry .
Méthodes De Préparation
The synthesis of 2-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine typically involves the introduction of difluoromethyl and trifluoromethyl groups into the pyridine ring. One common method is the direct C−H-difluoromethylation of pyridines using radical processes. This approach is highly efficient and economical, allowing for the preparation of various difluoromethylated pyridines under mild conditions . Additionally, metal-catalyzed cross-coupling reactions have been employed to introduce these fluorinated groups into the pyridine ring .
Analyse Des Réactions Chimiques
2-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: It can be used as a reactant in coupling reactions, such as the formation of aminopyridines through amination reactions.
Common reagents used in these reactions include palladium catalysts, ammonium acetate, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 2-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine exerts its effects involves the interaction of its fluorinated groups with biological targets. The difluoromethyl group, in particular, can interact with enzymes through hydrogen bonding, serving as a bioisostere of alcohol, thiol, and amine moieties . This interaction can modulate the biological and physiological activity of the compound, enhancing its efficacy in various applications.
Comparaison Avec Des Composés Similaires
2-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine can be compared with other fluorinated pyridine derivatives, such as:
2-Difluoromethylpyridine: Similar in structure but lacks the trifluoromethyl group, which may result in different biological activities.
2-(Trifluoromethyl)pyridine-4-boronic acid: Contains a boronic acid group instead of the difluoromethyl group, leading to different reactivity and applications.
Difluoromethyl 2-Pyridyl Sulfone: Used in the synthesis of various organofluorine compounds and has different mechanistic properties.
The uniqueness of this compound lies in its combination of difluoromethyl and trifluoromethyl groups, which provide distinct chemical and biological properties that are valuable in multiple research and industrial applications.
Propriétés
Formule moléculaire |
C7H3F6N |
|---|---|
Poids moléculaire |
215.10 g/mol |
Nom IUPAC |
2-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F6N/c8-4-1-3(7(11,12)13)2-14-5(4)6(9)10/h1-2,6H |
Clé InChI |
OHKHDIMMDZCJSI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1F)C(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13649913.png)
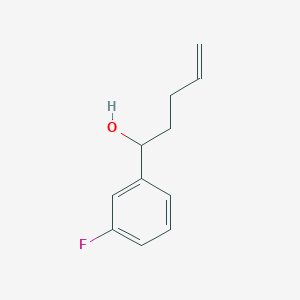
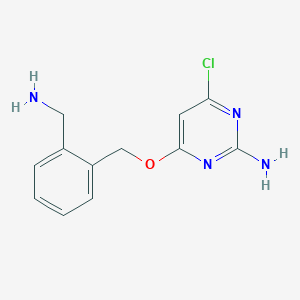

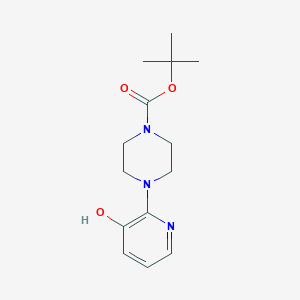
![Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13649950.png)

